1-Boc-4-bromopyrazole (CAS 1150271-23-0) is a highly standardized, N-protected heterocyclic building block extensively procured for transition-metal-catalyzed cross-coupling reactions. Featuring a bromine atom at the electronically distinct C4 position and a tert-butyloxycarbonyl (Boc) protecting group at N1, this compound serves as a critical precursor for synthesizing functionalized pyrazoles. In industrial and pharmaceutical procurement, it is primarily valued for its ability to undergo high-yield Suzuki-Miyaura couplings without the catalyst-poisoning side reactions associated with unprotected pyrazoles, making it a foundational intermediate for blockbuster APIs such as the JAK inhibitor Ruxolitinib [1].
Attempting to substitute 1-Boc-4-bromopyrazole with cheaper, unprotected 4-bromopyrazole frequently results in catastrophic process failures, as the free N-H moiety coordinates with palladium catalysts, leading to rapid catalyst deactivation and poor coupling yields [1]. While alternative protecting groups like tetrahydropyranyl (THP) or p-methoxybenzyl (PMB) can prevent catalyst poisoning, they introduce severe downstream processing bottlenecks. THP introduces a chiral center that complicates NMR and HPLC analytical tracking by generating diastereomeric mixtures, whereas PMB requires harsh oxidative cleavage that can degrade sensitive functional groups on the mature API [2]. Consequently, substituting the Boc-protected variant compromises both reaction efficiency and late-stage deprotection orthogonality [3].
In palladium-catalyzed cross-coupling reactions, the presence of a free pyrazole N-H group leads to the formation of inactive palladium complexes, severely depressing yields. Studies demonstrate that utilizing an N-protected variant like 1-Boc-4-bromopyrazole restores catalytic turnover, enabling cross-coupling yields exceeding 80%, whereas unprotected 4-bromopyrazole often yields less than 20% or completely stalls the reaction due to catalyst coordination [1].
| Evidence Dimension | Cross-Coupling Reaction Yield |
| Target Compound Data | >80% yield (typical for N-protected pyrazoles) |
| Comparator Or Baseline | Unprotected 4-bromopyrazole (<20% yield or reaction failure) |
| Quantified Difference | Greater than 4-fold increase in yield |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
Ensures high catalytic turnover and viable process economics by preventing the deactivation of expensive palladium catalysts.
Unlike the commonly used THP protecting group, which introduces a stereogenic center at the acetal carbon, the Boc group is entirely achiral. When a target molecule already possesses a chiral center, THP protection generates a mixture of diastereomers, splitting NMR signals and complicating HPLC chromatograms. 1-Boc-4-bromopyrazole completely avoids this issue, providing a single, clean analytical profile that drastically simplifies process monitoring and quality control during scale-up [1].
| Evidence Dimension | Number of Diastereomers Generated |
| Target Compound Data | 1 (No additional stereocenters introduced) |
| Comparator Or Baseline | 1-THP-4-bromopyrazole (Generates diastereomeric mixtures if substrate is chiral) |
| Quantified Difference | Complete elimination of protecting-group-induced chirality |
| Conditions | NMR/HPLC analysis during multi-step asymmetric synthesis |
Simplifies regulatory compliance and QA/QC workflows by avoiding artificial diastereomeric mixtures during intermediate tracking.
The Boc group on 1-Boc-4-bromopyrazole is specifically selected for its highly predictable, mild cleavage under acidic conditions (e.g., TFA/DCM or HCl/dioxane at room temperature). In contrast, alternative robust protecting groups like PMB require harsh oxidative conditions that can degrade electron-rich aromatic rings or sensitive heteroatoms in the final API. This allows 1-Boc-4-bromopyrazole to be utilized in complex, multi-functional molecules where oxidative deprotection would result in significant yield loss [1].
| Evidence Dimension | Deprotection Conditions |
| Target Compound Data | Mild acidic (TFA or HCl at room temperature) |
| Comparator Or Baseline | 1-PMB-4-bromopyrazole (Requires harsh oxidative cleavage via DDQ/CAN) |
| Quantified Difference | Avoidance of oxidative degradation pathways |
| Conditions | Late-stage protecting group removal in complex API synthesis |
Maximizes final-step API yields by allowing deprotection without exposing sensitive functional groups to strong oxidants.
1-Boc-4-bromopyrazole is the established, direct precursor for synthesizing 1-Boc-pyrazole-4-boronic acid pinacol ester, a critical intermediate in the commercial synthesis of the JAK1/2 inhibitor Ruxolitinib. The Boc group is specifically retained through the Suzuki coupling with the chlorinated pyrimidine fragment, and is only cleaved in the final acidic step to yield the active pharmaceutical ingredient. Substituting with a different protecting group would require a complete redesign and revalidation of the established synthetic route [1].
| Evidence Dimension | Compatibility with Established API Routes |
| Target Compound Data | Directly compatible with Ruxolitinib commercial synthesis |
| Comparator Or Baseline | Alternative protected pyrazoles (Require route redesign and regulatory revalidation) |
| Quantified Difference | Eliminates the need for synthetic route re-optimization |
| Conditions | Commercial synthesis of Ruxolitinib and related JAK inhibitors |
Provides a drop-in, regulatory-aligned raw material for the manufacturing of high-value kinase inhibitor APIs.
Where this compound is the right choice for generating 1-Boc-pyrazole-4-boronic acid pinacol ester, the exact intermediate required for the late-stage assembly of Ruxolitinib and related kinase inhibitors [1].
Where this compound is the right choice for parallel Suzuki-Miyaura cross-coupling, as the Boc group prevents palladium poisoning and ensures consistent, high yields across diverse aryl halide partners [2].
Where this compound is the right choice over THP-protected analogs to prevent the formation of complex diastereomeric mixtures, thereby streamlining HPLC purification and NMR characterization [3].
Irritant